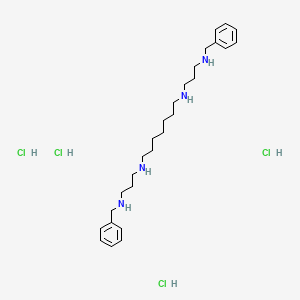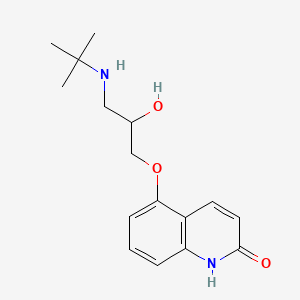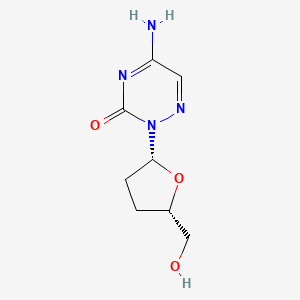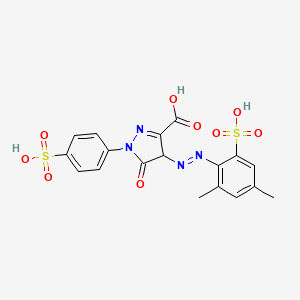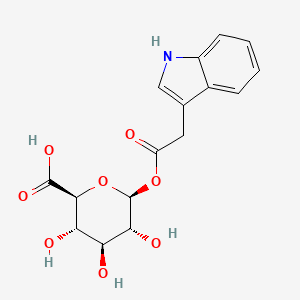
Indole-3-acetic-acid-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolylacetylglucuronide is a conjugated metabolite derived from indole-3-acetic acid, a naturally occurring compound in plants. This compound is formed through the process of glucuronidation, where indole-3-acetic acid is conjugated with glucuronic acid. Indolylacetylglucuronide is significant in the study of plant hormones and their metabolic pathways, particularly in the context of auxin metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolylacetylglucuronide typically involves the enzymatic or chemical conjugation of indole-3-acetic acid with glucuronic acid. One common method is the use of uridine diphosphate glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to indole-3-acetic acid under physiological conditions.
Industrial Production Methods: Industrial production of indolylacetylglucuronide may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors, where they produce indolylacetylglucuronide in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Indolylacetylglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of indolylacetylglucuronide.
Reduction: Reduction reactions can convert indolylacetylglucuronide back to its precursor, indole-3-acetic acid.
Substitution: Substitution reactions can introduce different functional groups into the indole ring or the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate indole-3-acetic acid.
Wissenschaftliche Forschungsanwendungen
Indolylacetylglucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of indole derivatives.
Biology: Indolylacetylglucuronide is important in the study of plant hormone metabolism, particularly auxins, which regulate plant growth and development.
Medicine: Research into indolylacetylglucuronide can provide insights into the metabolism of similar compounds in humans and other animals, potentially leading to the development of new drugs or therapeutic strategies.
Industry: The compound can be used in the production of plant growth regulators and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of indolylacetylglucuronide involves its role as a metabolite in the auxin metabolic pathway. It is formed through the conjugation of indole-3-acetic acid with glucuronic acid, a process catalyzed by glucuronosyltransferase enzymes. This conjugation serves to inactivate indole-3-acetic acid, regulating its levels within the plant and modulating its effects on plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: The precursor to indolylacetylglucuronide, it is a key plant hormone involved in growth regulation.
Indole-3-butyric acid: Another auxin-like compound used in plant propagation.
Indole-3-lactic acid: A metabolite of indole-3-acetic acid with different biological activities.
Uniqueness: Indolylacetylglucuronide is unique in its role as a conjugated metabolite, which distinguishes it from its precursors and other related compounds. Its formation through glucuronidation represents a key regulatory step in auxin metabolism, highlighting its importance in the study of plant biology and biochemistry.
Eigenschaften
CAS-Nummer |
50409-89-7 |
|---|---|
Molekularformel |
C16H17NO8 |
Molekulargewicht |
351.31 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(1H-indol-3-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO8/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-4,6,11-14,16-17,19-21H,5H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI-Schlüssel |
BPTLUNCVRGWZSW-JHZZJYKESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


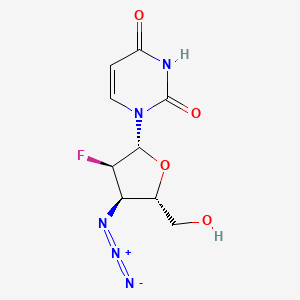
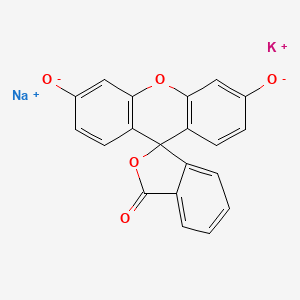
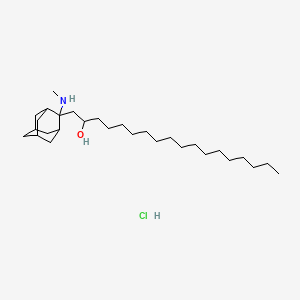
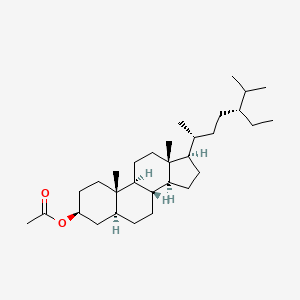
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)


![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
